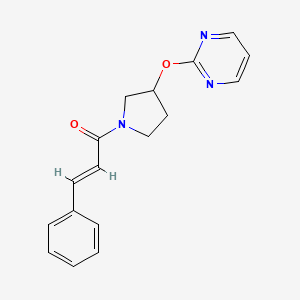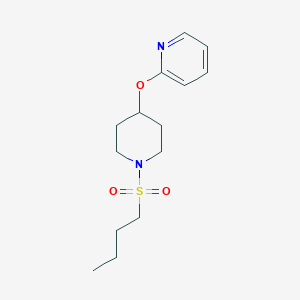
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one, also known as FBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FBIM is a thioxoimidazolidinone derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one is not well understood. However, several studies have suggested that 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one may inhibit the activity of enzymes involved in cell proliferation and DNA replication, leading to the induction of apoptosis. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and physiological effects:
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. In vitro studies have reported that 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one in lab experiments include its high purity, low toxicity, and potential applications in the development of new drugs. However, the limitations of using 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one in lab experiments include its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one. One of the most significant directions is the development of new drugs based on 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit potential anti-tumor, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Another future direction is the further investigation of the mechanism of action of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one. Understanding the mechanism of action of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can provide insights into its potential applications in the field of medicine. Finally, the development of new synthesis methods for 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can improve its availability and potential applications in scientific research.
合成法
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been synthesized through various methods, including the reaction of 4-fluorobenzylamine with carbon disulfide and potassium hydroxide, followed by cyclization with 2-bromoacetophenone. Another method involves the reaction of 4-fluorobenzylamine with carbon disulfide and sodium hydride, followed by cyclization with 2-bromopropiophenone. Both methods have been reported to yield 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one with high purity.
科学的研究の応用
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has been found to exhibit a range of potential applications in scientific research. One of the most significant applications of 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one is its potential as an anti-tumor agent. Several studies have reported that 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one can inhibit the proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJZQRNQKRRMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Fluorobenzyl)-2-thioxoimidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2694975.png)
![6-[(4-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2694979.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide](/img/structure/B2694980.png)
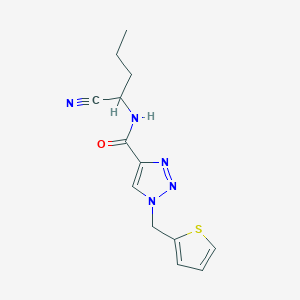
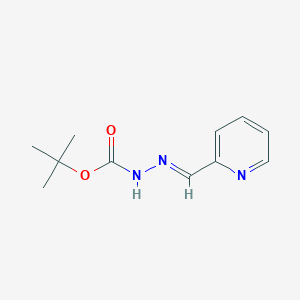
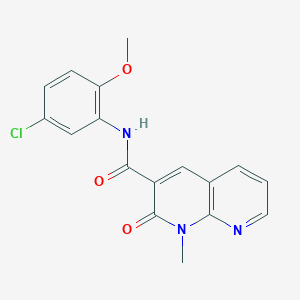
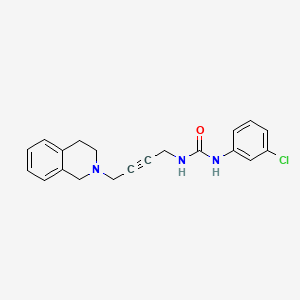


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)
![N-(2-chlorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694992.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2694995.png)
